molecular formula C8H8ClIO B13064828 1-(2-Chlorophenyl)-2-iodoethan-1-ol

1-(2-Chlorophenyl)-2-iodoethan-1-ol

Cat. No.: B13064828
M. Wt: 282.50 g/mol
InChI Key: LLEGSKKSNKZUIZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-iodoethan-1-ol is an organic compound that belongs to the class of halogenated alcohols It features a chlorophenyl group and an iodine atom attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-iodoethan-1-ol typically involves the reaction of 2-chlorophenylacetic acid with iodine and a reducing agent. One common method includes the following steps:

    Formation of 2-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.

    Iodination: The 2-chlorophenylacetic acid is then reacted with iodine in the presence of a reducing agent such as sodium bisulfite to form 2-chlorophenyl-2-iodoethane.

    Hydroxylation: The final step involves the hydroxylation of 2-chlorophenyl-2-iodoethane to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the iodine atom, forming a simpler alcohol.

    Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 2-chlorophenyl-2-iodoethanone.

    Reduction: Formation of 2-chlorophenylethanol.

    Substitution: Formation of 2-chlorophenyl-2-azidoethanol or 2-chlorophenyl-2-thioethanol.

Scientific Research Applications

1-(2-Chlorophenyl)-2-iodoethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-iodoethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenylethanol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodoethanol: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

    1-(2-Chlorophenyl)-2-bromoethan-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

1-(2-Chlorophenyl)-2-iodoethan-1-ol is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its dual halogenation allows for selective reactions that are not possible with other similar compounds.

Properties

Molecular Formula

C8H8ClIO

Molecular Weight

282.50 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-iodoethanol

InChI

InChI=1S/C8H8ClIO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5H2

InChI Key

LLEGSKKSNKZUIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CI)O)Cl

Origin of Product

United States

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